molecular formula C19H16N2O4 B387686 (E)-3,4-Dihydroxy-N'-[(2-Methoxynaphthalen-1-Yl)methylene]benzohydrazide

(E)-3,4-Dihydroxy-N'-[(2-Methoxynaphthalen-1-Yl)methylene]benzohydrazide

Cat. No.: B387686
M. Wt: 336.3 g/mol
InChI Key: TVOPERZEGKBKAY-RGVLZGJSSA-N
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Description

(E)-3,4-Dihydroxy-N’-[(2-Methoxynaphthalen-1-Yl)methylene]benzohydrazide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a benzohydrazide core with a methoxynaphthalene moiety, making it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3,4-Dihydroxy-N’-[(2-Methoxynaphthalen-1-Yl)methylene]benzohydrazide typically involves the condensation of 3,4-dihydroxybenzohydrazide with 2-methoxynaphthaldehyde. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-3,4-Dihydroxy-N’-[(2-Methoxynaphthalen-1-Yl)methylene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

(E)-3,4-Dihydroxy-N’-[(2-Methoxynaphthalen-1-Yl)methylene]benzohydrazide has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (E)-3,4-Dihydroxy-N’-[(2-Methoxynaphthalen-1-Yl)methylene]benzohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s hydrazone linkage and aromatic rings play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-4-(tert-butyl)-N’-[(2-methoxynaphthalen-1-yl)methylene]benzohydrazide
  • Dihydroxy benzoyl naphthyl hydrazone

Uniqueness

(E)-3,4-Dihydroxy-N’-[(2-Methoxynaphthalen-1-Yl)methylene]benzohydrazide is unique due to its specific substitution pattern and the presence of both hydroxyl and methoxy groups. These functional groups contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C19H16N2O4

Molecular Weight

336.3 g/mol

IUPAC Name

3,4-dihydroxy-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzamide

InChI

InChI=1S/C19H16N2O4/c1-25-18-9-7-12-4-2-3-5-14(12)15(18)11-20-21-19(24)13-6-8-16(22)17(23)10-13/h2-11,22-23H,1H3,(H,21,24)/b20-11+

InChI Key

TVOPERZEGKBKAY-RGVLZGJSSA-N

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)C3=CC(=C(C=C3)O)O

SMILES

COC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC(=C(C=C3)O)O

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC(=C(C=C3)O)O

Origin of Product

United States

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